[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Description
This compound features a hybrid structure combining a 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety linked via a methanone bridge to a 5,6-dimethylbenzimidazole group. The dichlorophenyl group enhances lipophilicity and steric bulk, while the benzimidazole core may contribute to biological interactions, such as hydrogen bonding or π-π stacking. The methanone bridge likely stabilizes the conformation, influencing bioavailability and reactivity.
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(5,6-dimethylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-10-7-15-16(8-11(10)2)25(9-23-15)20(26)17-12(3)27-24-19(17)18-13(21)5-4-6-14(18)22/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJVKOMWHQRYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved by reacting 2,6-dichlorobenzonitrile with acetone in the presence of a base to form 3-(2,6-dichlorophenyl)-5-methylisoxazole.
Formation of the Benzimidazole Ring: This involves the reaction of o-phenylenediamine with 5,6-dimethyl-1H-benzimidazole-2-thiol under acidic conditions.
Coupling Reaction: The final step involves coupling the isoxazole and benzimidazole intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Functional Group Transformations
a. Isoxazole Ring Reactions
Isoxazoles undergo ring-opening via nucleophilic attack. For example:
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Hydrolysis : Reaction with water or acid may yield α-hydroxy ketone or α-amino ketone derivatives.
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Reduction : Catalytic hydrogenation or LiAlH4 could reduce the isoxazole to a dihydroisoxazole or amine.
b. Benzimidazolyl Core Modifications
The benzimidazolyl group may participate in:
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Alkylation : Methylation at the nitrogen atom, as seen in for benzimidazole-derivative synthesis.
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Oxidative Reactions : Formation of N-oxides under oxidizing conditions.
c. Dichlorophenyl Substituent Reactions
The dichlorophenyl group could undergo:
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Substitution : Replacement of chlorine atoms with nucleophiles (e.g., amine, hydroxyl groups).
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Electrophilic Aromatic Substitution : Directed by the electron-withdrawing chlorine atoms.
Stability and Degradation
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Thermal Stability : The compound’s stability under heat may depend on the benzimidazolyl-isoxazolyl linkage. Isoxazoles are generally stable but can degrade under harsh conditions.
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Hydrolytic Degradation : In aqueous solutions, isoxazole rings may hydrolyze, while the benzimidazolyl core could undergo acid/base-mediated cleavage.
Analytical and Spectroscopic Characterization
Key analytical methods for this compound include:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Specifically, compounds similar to 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolylmethanone have been studied for their effectiveness against various bacterial strains. A study demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents .
Anticancer Properties
There is growing evidence that isoxazole derivatives possess anticancer activity. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study reported a significant reduction in the viability of breast cancer cells when treated with this compound .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell growth. For example, some studies suggest that these compounds may act as inhibitors of DNA synthesis or interfere with metabolic pathways essential for cell division .
Agricultural Applications
Pesticidal Properties
The compound's structural features suggest potential use as a pesticide or herbicide. Research into related isoxazole compounds has shown effectiveness against various pests and weeds, making them candidates for agricultural applications. Field trials have demonstrated that certain derivatives can reduce pest populations significantly while being less harmful to beneficial insects .
Fungicidal Activity
In addition to insecticidal properties, isoxazole derivatives have been tested for fungicidal activity. Studies indicate that they can inhibit the growth of several fungal pathogens affecting crops, thereby enhancing crop yield and quality .
Materials Science
Polymer Chemistry
The unique chemical structure of 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolylmethanone allows it to be incorporated into polymer matrices to enhance material properties. Research has shown that adding such compounds can improve thermal stability and mechanical strength in polymer blends used for packaging and construction materials .
Nanotechnology Applications
Recent studies have explored the use of this compound in the synthesis of nanoparticles for drug delivery systems. The incorporation of isoxazole derivatives into nanocarriers has been shown to improve the solubility and bioavailability of poorly soluble drugs, making them valuable in pharmaceutical formulations .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the isoxazole ring could significantly enhance activity.
Case Study 2: Agricultural Impact
Field trials conducted by agricultural researchers demonstrated that formulations containing isoxazole derivatives reduced aphid populations by over 50% compared to untreated controls, showcasing their potential as effective biopesticides.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes involved in oxidative stress pathways, while the benzimidazole ring can bind to DNA or proteins, affecting their function. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Dichlorophenyl-Containing Urea Derivatives
Example Compound : 3-(2,6-Dichlorophenyl)-1,1-dimethylurea (cited in ).
- Structural Differences: Urea group (-NH-C(=O)-NH-) vs. methanone-linked benzimidazole. Dichlorophenyl group retained but attached to a urea backbone.
- Functional Implications: Urea derivatives are known herbicides (e.g., diuron) due to hydrogen-bonding capacity. The target compound’s benzimidazole-methanone structure may shift applications toward pharmaceuticals (e.g., kinase inhibition).
Benzimidazole Derivatives
Example Compound : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole ().
- Structural Differences :
- Fluorine and benzodioxolyloxy substituents vs. 5,6-dimethyl and dichlorophenylisoxazole.
- Synthesis Comparison: Both use sodium metabisulfite and aldehydes for benzimidazole ring formation. The target compound likely requires additional steps for isoxazole-methanone coupling.
Example Compound: Benzyl-protected benzimidazole with butanoate groups ().
- Functional Differences: Bulky benzyl and butanoate groups increase hydrophobicity vs. the target’s methyl groups. The target’s 5,6-dimethyl substituents may reduce metabolic oxidation compared to unsubstituted benzimidazoles.
Isoxazole Derivatives
Example Compound: [3-(2,6-Dichlorophenyl)-5-Methylisoxazol-4-yl]methanol ().
- Structural Differences: Methanol (-CH2OH) vs. methanone (-C(=O)-) bridge.
- Safety and Reactivity: Methanol group increases reactivity (e.g., oxidation risk), necessitating stringent safety protocols. The target’s methanone bridge may improve stability but requires handling precautions for dichlorophenyl toxicity.
Comparative Data Table
Biological Activity
The compound 3-(2,6-Dichlorophenyl)-5-Methyl-4-IsoxazolylMethanone is a synthetic derivative with potential biological activities, particularly in pharmacological applications. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₁H₆Cl₃NO₂
- Molecular Weight : 290.53 g/mol
- Structure : The compound features a dichlorophenyl group attached to an isoxazole moiety, which is further linked to a benzimidazole structure.
Pharmacological Profile
The pharmacological profile of this compound has been explored in various studies, indicating its potential as a therapeutic agent. Key findings include:
- Opioid Receptor Activity : The compound exhibits significant activity at mu-opioid receptors (MOR), which are critical for analgesic effects. Studies have shown that modifications in the molecular structure can enhance its potency compared to traditional opioids like morphine .
- Analgesic Effects : In preclinical models, compounds similar to 3-(2,6-Dichlorophenyl)-5-Methyl-4-IsoxazolylMethanone have demonstrated analgesic effects that are significantly more potent than morphine. For instance, isotonitazene, a related compound, has been reported to be 500 times more potent than morphine in mouse tail-flick assays .
- Centrally Mediated Effects : The compound's ability to activate central nervous system pathways suggests potential applications in treating pain and possibly other CNS disorders .
Study 1: Potency Comparison
A comparative study evaluated the potency of various benzimidazole derivatives against established opioids. The results indicated that certain modifications in the benzimidazole structure could lead to enhanced MOR activation and analgesic efficacy.
| Compound | EC50 (nM) | Emax (%) |
|---|---|---|
| Isotonitazene | 11.1 | 180 |
| Etonitazene | 5.0 | 200 |
| [Target Compound] | TBD | TBD |
Research has focused on the mechanism by which these compounds exert their effects. The activation of MOR leads to downstream signaling pathways that modulate pain perception and emotional responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(2,6-Dichlorophenyl)-5-Methyl-4-IsoxazolylMethanone, and how can reaction conditions be optimized?
- Methodology : Use multi-step condensation reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. For example, coupling isoxazole and benzimidazole precursors via a methanone linker requires precise stoichiometric control. Sodium metabisulfite can act as a stabilizing agent during heterocyclic ring formation (as seen in benzimidazole synthesis) . Optimize temperature (e.g., 120°C) and solvent choice (e.g., dry DMF) to enhance yield . Monitor intermediates via TLC or HPLC to ensure purity.
Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodology : Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement. Use high-resolution diffraction data to resolve chlorine and methyl substituents. Validate hydrogen bonding and π-π stacking interactions using Fourier maps. For disordered regions, apply restraints or constraints to improve model accuracy . Cross-validate results with DFT-optimized geometries to confirm bond lengths/angles .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodology : Combine H/C NMR to confirm substitution patterns on the isoxazole and benzimidazole rings. Use FT-IR to identify carbonyl (C=O) and C-Cl stretching vibrations. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For trace impurities, employ GC-MS with non-polar columns (e.g., DB-5) .
Q. How can researchers mitigate organic degradation during prolonged experimental workflows?
- Methodology : Stabilize samples by maintaining low temperatures (4°C) during storage and using antioxidants (e.g., BHT). For time-sensitive reactions (e.g., photodegradation studies), employ real-time monitoring via UV-vis spectroscopy. Adjust experimental timelines to minimize exposure to ambient light or oxygen .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Analyze charge distribution on chlorine substituents to predict nucleophilic/electrophilic sites. Compare computed vibrational spectra with experimental IR/Raman data to validate models .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths, reaction yields)?
- Methodology : Re-examine crystallographic data for thermal motion artifacts or solvent effects that may distort bond lengths. For yield discrepancies, re-optimize reaction parameters (e.g., catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches. Cross-reference computational predictions with empirical kinetics (e.g., Eyring plots) to identify overlooked variables .
Q. How can researchers design experiments to study the compound’s thermodynamic stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC to quantify degradation products. Apply Arrhenius equations to extrapolate shelf-life at standard conditions. Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. For pH-dependent stability, buffer solutions (pH 1–13) and monitor via UV-vis .
Q. What advanced crystallographic techniques address challenges in resolving twinned or low-quality crystals?
- Methodology : For twinned crystals, use SHELXD for dual-space structure solution and apply TWINLAW to refine orientation matrices. Collect high redundancy data to improve signal-to-noise ratios. If crystal quality is poor, consider micro-crystallography with synchrotron radiation. Pair with cryo-cooling (100 K) to reduce thermal disorder .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals (e.g., Molecules, Iranian Journal of Pharmaceutical Research) over commercial databases. Use structured queries (e.g., "benzimidazole isoxazole methanone synthesis") in Scopus or Web of Science .
- Safety Protocols : Adopt lab-specific SOPs for handling chlorinated compounds, including fume hood use and waste neutralization protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
